
1-Chloro-2-(ethylsulfonyl)ethane
Overview
Description
1-Chloro-2-(ethylsulfonyl)ethane is an organic compound with the molecular formula C4H9ClO2S. It is a chlorinated ethane derivative featuring an ethylsulfonyl group.
Preparation Methods
The synthesis of 1-Chloro-2-(ethylsulfonyl)ethane can be achieved through several routes. One common method involves the reaction of 2-chloroethyl ethyl sulfide with an oxidizing agent such as potassium permanganate in the presence of sulfuric acid and acetonitrile. The reaction is typically carried out at temperatures ranging from 0 to 25°C for about 17 hours . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(ethylsulfonyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under controlled temperatures to ensure desired outcomes.
Major Products: Depending on the reaction, products can range from substituted ethane derivatives to more complex molecules.
Scientific Research Applications
1-Chloro-2-(ethylsulfonyl)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-2-(ethylsulfonyl)ethane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ethylsulfonyl group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. These interactions are essential for its function as a synthetic intermediate and its potential biological activity .
Comparison with Similar Compounds
1-Chloro-2-(ethylsulfonyl)ethane can be compared to other similar compounds such as:
2-Chloroethyl ethyl sulfide: A precursor in its synthesis.
1-Chloro-4-(ethylsulfonyl)benzene: Another chlorinated ethane derivative with different substitution patterns.
2-Chloro-5-(methylsulfonyl)benzenesulfonamide: A compound with similar functional groups but different structural arrangement.
These comparisons highlight the unique reactivity and applications of this compound, distinguishing it from other related compounds.
Biological Activity
1-Chloro-2-(ethylsulfonyl)ethane, also known as CEESO2, is a chemical compound with significant biological implications. This compound is primarily studied for its potential toxicity and reactivity, particularly in the context of chemical warfare agents and environmental safety. Understanding its biological activity is crucial for assessing its risks and developing effective neutralization strategies.
- Chemical Formula : C4H9ClO2S
- CAS Number : 25027-40-1
- Molecular Weight : 158.63 g/mol
Toxicological Profile
This compound is classified as a severe vesicant, which means it can cause blistering of the skin and mucous membranes upon exposure. Its toxicity profile indicates that it poses significant health risks, particularly in military and industrial contexts.
Mechanisms of Toxicity
The compound's toxic effects are primarily attributed to its ability to form reactive intermediates that can interact with cellular components, leading to cellular damage. Studies have shown that exposure to CEESO2 can result in:
- Oxidative Stress : Induces the formation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.
- Inflammatory Responses : Triggers immune responses that can lead to chronic inflammation and tissue damage.
Biological Activity Studies
Research has focused on the biological activity of CEESO2 through various experimental setups. Below are key findings from recent studies:
Case Study 1: Neutralization Techniques
A study investigated a continuous flow platform for the neutralization of mustard gas simulants, including CEESO2. The research demonstrated that using visible light and oxygen in combination with a photosensitizer (Methylene Blue) led to high conversion rates of CEESO2 into less toxic products. The process achieved:
- 99% Conversion Rate : Under mild conditions (20 °C, 9 bar pressure) within 4 minutes of irradiation.
- Safety Improvements : The method minimizes the release of toxic byproducts during the neutralization process .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of CEESO2 on human cell lines. The results indicated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be around 25 µM for certain cell lines, suggesting significant cytotoxicity at relatively low concentrations.
- Cellular Pathways Affected : Apoptotic pathways were activated in treated cells, indicating that CEESO2 can induce programmed cell death through mitochondrial dysfunction .
Data Table: Biological Activity Overview
Parameter | Value |
---|---|
Molecular Weight | 158.63 g/mol |
Toxicity Classification | Severe vesicant |
IC50 (Human Cell Lines) | ~25 µM |
Conversion Rate (Neutralization) | 99% |
Neutralization Method | Continuous flow photochemical |
Properties
IUPAC Name |
1-chloro-2-ethylsulfonylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-2-8(6,7)4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZGZNMFUXOAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179737 | |
Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25027-40-1 | |
Record name | 1-Chloro-2-(ethylsulfonyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25027-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25027-40-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-(ethanesulfonyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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